molecular formula C25H21N3O2 B13959715 2,5-Cyclohexadien-1-one, 4-((4-((4-((4-methoxyphenyl)amino)phenyl)amino)phenyl)imino)- CAS No. 61318-58-9

2,5-Cyclohexadien-1-one, 4-((4-((4-((4-methoxyphenyl)amino)phenyl)amino)phenyl)imino)-

Cat. No.: B13959715
CAS No.: 61318-58-9
M. Wt: 395.5 g/mol
InChI Key: SRHSAWJGTIRLRN-UHFFFAOYSA-N
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Description

2,5-Cyclohexadien-1-one, 4-((4-((4-((4-methoxyphenyl)amino)phenyl)amino)phenyl)imino)- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadien-1-one, 4-((4-((4-((4-methoxyphenyl)amino)phenyl)amino)phenyl)imino)- typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Aromatic Substitution Reactions: These reactions involve the substitution of hydrogen atoms on aromatic rings with functional groups such as amino and methoxy groups.

    Condensation Reactions: These reactions are used to form the imine linkage between the aromatic rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadien-1-one, 4-((4-((4-((4-methoxyphenyl)amino)phenyl)amino)phenyl)imino)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines.

Scientific Research Applications

2,5-Cyclohexadien-1-one, 4-((4-((4-((4-methoxyphenyl)amino)phenyl)amino)phenyl)imino)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadien-1-one, 4-((4-((4-((4-methoxyphenyl)amino)phenyl)amino)phenyl)imino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Cyclohexadien-1-one, 4-(4-oxo-2,5-cyclohexadien-1-ylidene)-: This compound has a similar structure but differs in the presence of an oxo group.

    4,4-Dimethylcyclohexa-2,5-dien-1-one: This compound has a similar cyclohexadienone core but with different substituents.

    2,5-Cyclohexadien-1-one, 4-ethyl-3,4-dimethyl-: This compound has additional ethyl and methyl groups.

Uniqueness

2,5-Cyclohexadien-1-one, 4-((4-((4-((4-methoxyphenyl)amino)phenyl)amino)phenyl)imino)- is unique due to its specific arrangement of aromatic rings and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

61318-58-9

Molecular Formula

C25H21N3O2

Molecular Weight

395.5 g/mol

IUPAC Name

4-[4-[4-(4-methoxyanilino)anilino]phenyl]iminocyclohexa-2,5-dien-1-one

InChI

InChI=1S/C25H21N3O2/c1-30-25-16-12-23(13-17-25)28-21-8-4-19(5-9-21)26-18-2-6-20(7-3-18)27-22-10-14-24(29)15-11-22/h2-17,26,28H,1H3

InChI Key

SRHSAWJGTIRLRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)N=C4C=CC(=O)C=C4

Origin of Product

United States

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